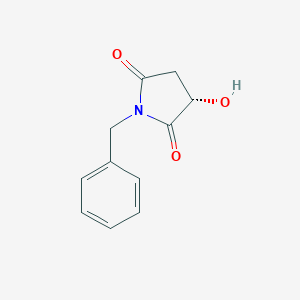

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

(3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449652 | |

| Record name | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101469-91-4 | |

| Record name | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a valuable chiral building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the utilization of readily available chiral precursors. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of a Chiral Succinimide

Chiral 3-substituted succinimide motifs are prevalent in a wide array of biologically active molecules and pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for the desired pharmacological activity. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, with its defined (S)-configuration and versatile hydroxyl and imide functionalities, serves as a critical synthon for the enantioselective synthesis of complex nitrogen-containing heterocycles. The benzyl group provides a stable protecting group for the nitrogen atom, which can be readily removed under various conditions, further enhancing its synthetic utility.

Primary Synthesis Pathway: Leveraging the Chiral Pool

The most established and economically viable route to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione begins with a naturally occurring and inexpensive chiral starting material: (S)-malic acid. This approach elegantly transfers the inherent chirality of the starting material to the final product, obviating the need for chiral resolutions or asymmetric catalysis in the core ring-forming step.

The overall transformation can be conceptually divided into two key stages:

-

Amidation and Dehydration: Formation of the N-benzylmaleamic acid intermediate.

-

Intramolecular Cyclization: Ring closure to form the desired succinimide ring.

Mechanistic Insights

The reaction between (S)-malic acid and benzylamine initially forms a salt. Upon heating, this salt undergoes a condensation reaction. The primary amine of benzylamine nucleophilically attacks one of the carboxylic acid groups of (S)-malic acid, leading to the formation of an amide bond and the release of a water molecule. Subsequent heating promotes a second dehydration event, where the newly formed N-benzylmaleamic acid undergoes intramolecular cyclization to yield the succinimide ring. The hydroxyl group of malic acid is retained in this process.

A crucial consideration in this pathway is the potential for side reactions, particularly at elevated temperatures. Overheating can lead to the elimination of the hydroxyl group, resulting in the formation of N-benzylmaleimide as a significant byproduct. Therefore, careful control of the reaction temperature is paramount to maximize the yield of the desired 3-hydroxy derivative.

Diagrammatic Representation of the Primary Synthesis Pathway

Caption: Synthesis of the target molecule from (S)-malic acid.

Detailed Experimental Protocols

While high-temperature, solvent-free condensation is a reported method, it can be difficult to control and may lead to impurities. A milder, more controlled laboratory-scale synthesis can be achieved using a dehydrating agent for the cyclization step.

Protocol 1: Two-Step Synthesis via Thermal Condensation and Cyclization

Step 1: Synthesis of N-Benzyl-(S)-maleamic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-malic acid (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Addition of Benzylamine: Slowly add benzylamine (1.0 eq) to the solution at room temperature. An exothermic reaction will occur, leading to the formation of the benzylammonium salt of malic acid.

-

Amidation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The N-benzyl-(S)-maleamic acid may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Cyclization to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

-

Reaction Setup: Suspend the crude N-benzyl-(S)-maleamic acid (1.0 eq) in acetic anhydride (2-3 eq).

-

Cyclization: Add a catalytic amount of a base, such as sodium acetate, to the suspension. Heat the mixture gently (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-water to quench the excess acetic anhydride. The product will precipitate and can be collected by filtration. The crude solid is then washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: One-Pot Synthesis

A more streamlined approach involves a one-pot procedure where the amidation and cyclization are performed sequentially without isolation of the intermediate.

-

Reaction Setup: Combine (S)-malic acid (1.0 eq) and benzylamine (1.0 eq) in a flask with a high-boiling point solvent like xylene.

-

Thermal Condensation: Heat the mixture to reflux with a Dean-Stark trap to remove water.[1] This initial heating period facilitates the formation of the maleamic acid intermediate.

-

Monitoring and Completion: Continue heating and monitor the reaction by TLC until the formation of the desired product is maximized.

-

Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Pathway: From L-Aspartic Acid

An alternative chiral pool starting material for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is L-aspartic acid. This route also leverages the inherent stereochemistry of the starting amino acid.

The general strategy involves:

-

N-Benzylation: Protection of the amino group of L-aspartic acid with a benzyl group.

-

Cyclization: Intramolecular condensation of the N-benzyl aspartic acid to form the succinimide ring.

Mechanistic Considerations

The N-benzylation of aspartic acid can be achieved through various methods, including reductive amination with benzaldehyde or direct alkylation with benzyl bromide. Once N-benzylaspartic acid is formed, cyclization can be induced by treatment with a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst. The stereocenter at the alpha-carbon is retained throughout this sequence.

Diagrammatic Representation of the Alternative Synthesis Pathway

Caption: Synthesis of the target molecule from L-aspartic acid.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), the methine proton at C3, and the diastereotopic methylene protons at C4. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons of the imide, the aromatic and benzylic carbons of the benzyl group, and the carbons of the pyrrolidine ring (C3 and C4). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretches of the imide, and C-N stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₃, MW: 205.21 g/mol ). |

Note: Specific chemical shifts and coupling constants can be found in the provided references.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| Chirality | (S)-enantiomer |

Conclusion and Future Perspectives

The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is most reliably and economically achieved through the condensation of (S)-malic acid and benzylamine. This method, rooted in the principles of chiral pool synthesis, offers a straightforward and scalable route to this important building block. While high-temperature solvent-free conditions have been explored for industrial applications, milder laboratory-scale procedures utilizing dehydrating agents for cyclization provide greater control and potentially higher purity of the final product.

Future research in this area may focus on the development of even milder and more environmentally benign catalytic methods for the cyclization step, potentially avoiding the use of stoichiometric dehydrating agents. Furthermore, the exploration of enzymatic methods for the key transformations could offer enhanced stereocontrol and sustainability. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and robust synthetic routes to chiral intermediates like (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione will remain a critical area of research for the drug development community.

References

-

Wei, L., & Qiufu, L. (2012). Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. Advanced Materials Research, 396-398, 1238-1241.[2]

-

Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(13), 7451-7454.[1][3]

- PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information.

-

PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. PubChem Compound Database; CID=4189900.[4]

-

Nnamonu, L. A., et al. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 4, 257-264.[5]

- Reddy, P. Y., et al. (1997). An Efficient Method for the Synthesis of N-Cyclic Maleamic Acids and N-Cyclic Maleimides. The Journal of Organic Chemistry, 62(8), 2652-2654.

-

U.S. Patent 7,652,152 B2. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.[6]

-

Chinese Patent CN 110724084 A. (2020). Synthesis method of (S)-3-hydroxy-1-benzylpyrrolidine.[7]

Sources

- 1. Free Article [researchmap.jp]

- 2. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 3. asianpubs.org [asianpubs.org]

- 4. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 7. CN110724084A - Synthesis method of (S) -3-hydroxy-1-benzylpyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chiral Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Abstract

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, also known as N-Benzyl-(3S)-hydroxysuccinimide, is a pivotal chiral building block in modern medicinal chemistry and drug development.[1][2] Its defined stereochemistry and versatile functional groups make it an invaluable precursor for synthesizing a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices. The methodologies covered include synthesis from the chiral pool, specifically from (S)-malic acid, and advanced asymmetric catalytic methods, providing a robust framework for researchers to select and optimize the synthesis based on their specific laboratory and project requirements.

Introduction: The Strategic Importance of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

The succinimide moiety is a privileged scaffold found in numerous pharmaceuticals, including antiepileptic and antifungal agents.[1][3] When substituted with chiral centers, these scaffolds offer precise three-dimensional orientations necessary for specific interactions with biological targets. The title compound, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, provides chemists with a rigid core containing a stereodefined hydroxyl group at the C3 position. This hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations, while the N-benzyl group offers stability and can be removed if necessary. Its utility as an intermediate is well-established in the synthesis of various therapeutic agents.

Synthetic Strategies: A Comparative Analysis

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. For (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the primary strategies rely on transferring chirality from a readily available starting material (chiral pool synthesis) or creating the chiral center through a stereoselective reaction (asymmetric catalysis).

Chiral Pool Synthesis: The Malic Acid Approach

The most direct and cost-effective route to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione utilizes L-malic acid (the naturally occurring (S)-enantiomer) as the chiral precursor. This approach is powerful because the stereocenter of the target molecule is directly inherited from the starting material, obviating the need for chiral separation or an asymmetric catalyst.

Causality and Mechanistic Insight: The reaction proceeds via a two-step, one-pot process. First, the C1 and C4 carboxylic acids of (S)-malic acid react with benzylamine to form amide intermediates. Upon heating, a double condensation-cyclization reaction occurs. The hydroxyl group at the C2 position of malic acid (which becomes the C3 position in the succinimide ring) remains intact. A significant advantage of this method is that it can be performed as a solvent-free "melting" reaction, which is environmentally friendly and simplifies product isolation.[4]

Caption: Synthetic pathway from (S)-Malic Acid.

Experimental Protocol 1: Synthesis from (S)-Malic Acid

-

Objective: To synthesize (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from L-malic acid and benzylamine.

-

Materials:

-

L-malic acid (1.0 eq)

-

Benzylamine (1.0 eq)

-

Round-bottom flask equipped with a short path distillation head and a receiving flask.

-

-

Procedure:

-

Combine L-malic acid and benzylamine in the round-bottom flask.

-

Heat the flask in an oil bath. The mixture will melt and begin to bubble as water is eliminated.

-

Gradually increase the temperature of the oil bath to 180-190 °C.

-

Water will begin to distill and collect in the receiving flask. Continue heating for 2-3 hours or until water evolution ceases.

-

Allow the reaction mixture to cool to room temperature. The crude product will solidify.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

-

Trustworthiness and Self-Validation: The stereochemistry of the product is validated by polarimetry, which should show a specific rotation characteristic of the (S)-enantiomer. Purity is confirmed by measuring the melting point and using spectroscopic methods (¹H NMR, ¹³C NMR) to confirm the structure.

Asymmetric Catalysis: The Transfer Hydrogenation Approach

For cases where a suitable chiral precursor is unavailable or for the synthesis of novel substituted succinimides, asymmetric catalysis offers a powerful alternative. A state-of-the-art method is the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of a maleimide precursor.[1][3][5] This strategy involves the reduction of a double bond to create two new stereocenters, with the catalyst controlling the stereochemical outcome.

Causality and Mechanistic Insight: This method starts with N-benzylmaleimide, which can be hydroxylated to form N-benzyl-3-hydroxymaleimide. The key step is the asymmetric transfer hydrogenation of the carbon-carbon double bond. A chiral rhodium catalyst, typically coordinated to a chiral diamine ligand, facilitates the transfer of hydrogen from a hydrogen donor (like formic acid). The chiral environment created by the catalyst forces the hydrogen atoms to add to one face of the double bond preferentially, leading to a high enantiomeric excess (ee) of one enantiomer.

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol 2: Asymmetric Transfer Hydrogenation (Representative)

-

Objective: To synthesize the target compound via Rh-catalyzed asymmetric transfer hydrogenation.

-

Materials:

-

N-benzyl-3-hydroxymaleimide (1.0 eq)

-

Chiral Rhodium Catalyst (e.g., [Rh(p-cymene)Cl₂]₂ with a chiral ligand like TsDPEN) (0.1-1 mol%)

-

Formic acid/triethylamine azeotrope (HCOOH/Et₃N) as the hydrogen source

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

-

Procedure:

-

In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve the N-benzyl-3-hydroxymaleimide and the rhodium catalyst/ligand complex in the anhydrous solvent.

-

Add the formic acid/triethylamine mixture to the solution.

-

Stir the reaction at the specified temperature (e.g., 25-40 °C) for the required time (typically 12-48 hours).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with water or a saturated bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Trustworthiness and Self-Validation: The key validation for this method is the determination of enantiomeric excess (% ee). This is performed using chiral High-Performance Liquid Chromatography (HPLC) by comparing the product to a racemic standard.

Data Summary and Comparison

The choice of synthetic route often depends on a balance of factors including yield, stereoselectivity, cost, and scalability.

| Parameter | Route 1: (S)-Malic Acid | Route 2: Asymmetric Transfer Hydrogenation |

| Starting Material | (S)-Malic Acid (Inexpensive, chiral) | N-benzylmaleimide derivative (Achiral) |

| Stereocontrol | Substrate-controlled (Inherited) | Catalyst-controlled |

| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (75-95%) |

| Enantiomeric Purity | High (>99% ee, dependent on starting material) | High (Often >99% ee) |

| Key Reagents | Benzylamine | Chiral Rhodium Catalyst, HCOOH/Et₃N |

| Advantages | Cost-effective, simple procedure, atom economical.[4] | Broader substrate scope, predictable stereochemistry.[1][3] |

| Disadvantages | Limited to the availability of the chiral precursor. | High cost of catalyst, requires inert atmosphere. |

Conclusion and Future Outlook

Both chiral pool synthesis from (S)-malic acid and asymmetric catalysis represent robust and reliable strategies for the production of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

-

For large-scale, cost-driven production, the (S)-malic acid route is unequivocally superior due to its simplicity, low cost of starting materials, and high stereofidelity.

-

The asymmetric transfer hydrogenation approach , while more expensive, offers greater flexibility and is a powerful tool for discovery chemistry, enabling the synthesis of a wider variety of chiral succinimide derivatives with high enantioselectivity.[1][3][5]

Future advancements will likely focus on developing more cost-effective and environmentally benign catalytic systems, including biocatalytic methods employing enzymes like ketoreductases, which can offer exceptional selectivity under mild aqueous conditions. As the demand for enantiopure building blocks in drug development continues to grow, efficient and scalable syntheses of compounds like (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione will remain a critical area of research.

References

-

Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (2022). Nature Communications. Available at: [Link]

-

Synthetic methods for the construction of chiral succinimide... - ResearchGate. (n.d.). Available at: [Link]

-

Stereodivergent Synthesis of Chiral Succinimides via Rh-Catalyzed Asymmetric Transfer Hydrogenation - ResearchGate. (2022). Available at: [Link]

-

Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. (2011). Advanced Materials Research. Available at: [Link]

-

Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed. (2022). Available at: [Link]

-

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 - PubChem. (n.d.). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Key Chiral Intermediate in Modern Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a chiral succinimide derivative, has emerged as a molecule of significant interest in the landscape of pharmaceutical synthesis. Its stereodefined structure makes it a valuable building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, detailed synthetic methodologies, and its critical application as a key intermediate in the synthesis of targeted anticancer therapies, most notably, Larotrectinib.

Physicochemical Properties

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a white to off-white solid at room temperature. Its core structure consists of a pyrrolidine-2,5-dione (succinimide) ring, substituted at the nitrogen atom with a benzyl group and at the 3-position of the ring with a hydroxyl group in the (S)-configuration. This specific stereochemistry is crucial for its utility in asymmetric synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| CAS Number | 101469-91-4 | , |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| Melting Point | 110-111 °C | |

| Appearance | White to off-white solid | General chemical supplier information |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general properties of similar compounds |

| XLogP3 | 0.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Spectroscopic Characterization

While publicly available, experimentally obtained spectra for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~4.6 ppm), and the protons of the pyrrolidine ring, including the methine proton at the chiral center bearing the hydroxyl group.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for the carbonyl carbons of the succinimide ring (~175-178 ppm), the carbons of the benzyl group, and the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the imide group (around 1700-1770 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretching frequency (around 3200-3600 cm⁻¹).

Synthetic Methodologies

The enantioselective synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredient. Several synthetic strategies have been developed, primarily leveraging the chiral pool or enzymatic resolutions.

Chiral Pool Synthesis from L-Aspartic Acid

A common and cost-effective approach utilizes the naturally occurring chiral amino acid, L-aspartic acid, as the starting material.[1] This method takes advantage of the inherent (S)-stereochemistry of L-aspartic acid to construct the desired chiral center in the pyrrolidine ring.

Conceptual Workflow:

Synthesis from L-Aspartic Acid

Detailed Experimental Protocol (Illustrative):

-

Protection of L-Aspartic Acid: L-aspartic acid is first protected at the amino group, typically as a tert-butyloxycarbonyl (Boc) derivative, and the side-chain carboxylic acid is esterified.

-

N-Benzylation: The protected L-aspartic acid derivative is then reacted with benzyl bromide in the presence of a suitable base to introduce the benzyl group at the nitrogen atom.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the succinimide ring. This is often achieved by heating or through the use of a dehydrating agent.

-

Hydroxyl Group Formation: The protecting groups are subsequently removed, and the amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, yielding the target molecule.

Enzymatic Resolution

An alternative and highly efficient method for obtaining the enantiomerically pure compound is through enzymatic resolution. This strategy often involves the hydrolysis of a racemic ester precursor.

Conceptual Workflow:

Sources

Spectroscopic data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Authored by: A Senior Application Scientist

Foreword: The Imperative of Spectroscopic Precision in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a derivative of the succinimide core, represents a class of compounds with significant potential in medicinal chemistry. The succinimide moiety is a privileged scaffold found in a variety of biologically active molecules. The introduction of a hydroxyl group at the 3-position and a chiral center at the same carbon necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stereochemistry. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this specific molecule. The protocols and interpretations presented herein are grounded in established principles and data from closely related structures, offering a reliable framework for researchers in the field.

Molecular Structure and Key Features

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione possesses a succinimide ring N-substituted with a benzyl group, and a hydroxyl group at the chiral center on the pyrrolidine ring. The molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol [1][2]. Understanding this structure is fundamental to interpreting the spectroscopic data that follows.

Figure 1: Chemical structure of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.65 | Singlet | 2H | Benzyl CH₂ |

| ~4.50 | Doublet of Doublets | 1H | CH-OH |

| ~3.00 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |

| ~2.80 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |

| ~3.50 | Broad Singlet | 1H | OH |

Interpretation and Rationale

-

Aromatic Region (δ 7.35-7.25): The five protons of the benzyl group's phenyl ring are expected to resonate in this region as a complex multiplet, a characteristic pattern for a monosubstituted benzene ring.

-

Benzyl Methylene (δ ~4.65): The two protons of the CH₂ group attached to the nitrogen and the phenyl ring are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

-

Methine Proton (δ ~4.50): The single proton on the carbon bearing the hydroxyl group (the chiral center) is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. Its downfield shift is due to the electronegativity of the adjacent hydroxyl and carbonyl groups.

-

Pyrrolidine Methylene Protons (δ ~3.00 and ~2.80): The two protons on the C4 of the pyrrolidine ring are diastereotopic due to the adjacent chiral center at C3. Therefore, they are chemically non-equivalent and will appear as two separate signals, each as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C3 proton.

-

Hydroxyl Proton (δ ~3.50): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the OH proton signal more clearly.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the multiplets in the spectrum.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (imide) |

| ~173 | C=O (imide) |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~68 | CH-OH |

| ~42 | Benzyl CH₂ |

| ~35 | CH₂ (pyrrolidine) |

Interpretation and Rationale

-

Carbonyl Carbons (δ ~175, ~173): The two imide carbonyl carbons are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms. They may appear as two distinct signals due to the asymmetry introduced by the hydroxyl group.

-

Aromatic Carbons (δ ~135-127): The six carbons of the benzene ring will appear in this region. The quaternary carbon (attached to the benzyl CH₂) will be at the lower field end of this range (~135 ppm), while the five CH carbons will have slightly different chemical shifts, often appearing as three distinct signals due to symmetry.

-

Methine Carbon (δ ~68): The carbon atom bonded to the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.

-

Benzyl Methylene Carbon (δ ~42): The carbon of the benzyl CH₂ group is deshielded by the adjacent nitrogen and aromatic ring.

-

Pyrrolidine Methylene Carbon (δ ~35): The CH₂ carbon of the pyrrolidine ring is expected at the most upfield region among the sp³ carbons.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment that results in a spectrum with singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Broad, Medium | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (imide, asymmetric) |

| ~1700 | Strong | C=O stretch (imide, symmetric) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1150 | Medium | C-O stretch (hydroxyl) |

Interpretation and Rationale

-

O-H Stretch (3400-3200 cm⁻¹): The presence of a broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening caused by hydrogen bonding.

-

C=O Stretches (~1770, ~1700 cm⁻¹): The succinimide ring is characterized by two strong carbonyl absorption bands due to asymmetric and symmetric stretching modes. This is a hallmark of the cyclic imide functionality.

-

Aromatic and Aliphatic C-H Stretches (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³ hybridized carbons of the benzyl and pyrrolidine methylene groups.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of absorptions in this region confirms the presence of the benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet or the empty salt plate should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 187 | [M - H₂O]⁺ |

| 114 | [M - C₇H₇ - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale

-

Molecular Ion Peak ([M]⁺, m/z 205): The peak corresponding to the molecular weight of the compound is expected. Its presence confirms the molecular formula.

-

Loss of Water ([M - H₂O]⁺, m/z 187): The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.

-

Loss of Benzyl Group and Hydrogen ([M - C₇H₇ - H]⁺, m/z 114): Cleavage of the N-benzyl bond is a likely fragmentation pathway.

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): The peak at m/z 91 is a very common and often the base peak in the mass spectra of compounds containing a benzyl group, corresponding to the stable tropylium cation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: Use a soft ionization technique like ESI to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their m/z ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione relies on the integration of data from multiple spectroscopic techniques. The following workflow ensures a thorough and validated structural elucidation.

Figure 2: An integrated workflow for the spectroscopic analysis of the title compound.

Conclusion

The spectroscopic characterization of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a critical step in its development for any potential application. By employing a combination of NMR, IR, and MS, a complete picture of its molecular structure can be obtained. This guide provides a detailed framework for acquiring and interpreting the necessary spectroscopic data, emphasizing the rationale behind the expected spectral features. Adherence to these principles and protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link][1]

-

PubChem. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link][2]

-

The Royal Society of Chemistry. (2022). Supplementary Information. [Link][3]

-

NIST. 2,5-Pyrrolidinedione, 1-hydroxy-. NIST Chemistry WebBook. [Link][4]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Chemistry Africa. [Link][5]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2,5-Pyrrolidinedione, 1-hydroxy- [webbook.nist.gov]

- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

Unveiling the Therapeutic Potential of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Structural Inquiry into its Predicted Biological Activities

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored, derivative: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. While direct experimental data on this compound is limited, its distinct structural features—a chiral hydroxyl group at the C-3 position and a benzyl substituent at the N-1 position—provide a strong basis for predicting its potential pharmacological profile. By synthesizing structure-activity relationship (SAR) data from analogous compounds, this whitepaper explores the compound's potential as an anticonvulsant, anti-inflammatory, and cytotoxic agent. We provide a rationale for these predicted activities, propose detailed experimental workflows for their validation, and outline future directions for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel therapeutic candidates based on the versatile succinimide core.

Introduction: The Molecule and its Scaffold

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral molecule belonging to the succinimide class of compounds.[2] The pyrrolidine-2,5-dione ring is a five-membered nitrogen heterocycle that has proven to be a highly versatile scaffold in drug discovery, lending itself to a variety of chemical modifications that can fine-tune biological activity.[3][4]

The subject molecule's structure is distinguished by three key features:

-

The Pyrrolidine-2,5-dione Core: The essential pharmacophore responsible for the foundational biological activities seen in this class of drugs.[5]

-

N-1 Benzyl Group: Substitution at the nitrogen atom is known to significantly modulate activity and toxicity. The lipophilic benzyl group can influence membrane permeability, metabolic stability, and target binding.

-

C-3 Hydroxyl Group: Substitutions at the C-3 position are critical for potency in many succinimide derivatives, particularly anticonvulsants.[3][5] The hydroxyl group introduces polarity and a hydrogen-bonding donor/acceptor site, which can facilitate specific interactions with biological targets.

Table 1: Physicochemical Properties of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 205.21 g/mol | PubChem[2] |

| IUPAC Name | (3S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | PubChem[2] |

| CAS Number | 101469-91-4 | PubChem[2] |

| Predicted XLogP3 | 0.1 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Given the established pharmacological importance of the succinimide scaffold, this guide will extrapolate from known derivatives to build a strong hypothesis for the primary biological activities of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

Predicted Biological Activity Profile

Anticonvulsant Potential: Targeting T-Type Calcium Channels

The most well-documented therapeutic application of succinimides is in the treatment of absence (petit mal) seizures.[5] Marketed drugs like ethosuximide operate through a specific mechanism involving the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[5] These channels are critical for generating the abnormal spike-and-wave discharges characteristic of absence seizures.[5]

Mechanistic Rationale: The structure-activity relationship (SAR) for succinimide anticonvulsants is well-defined.[5] Activity is critically dependent on substituents at the C-3 position of the pyrrolidine-2,5-dione ring.[3] While small alkyl groups are optimal for anti-absence activity, the presence of a polar hydroxyl group on (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione could facilitate novel interactions within the channel's binding pocket, potentially altering its activity profile. The N-benzyl group may further enhance potency or modulate its pharmacokinetic properties.

Caption: Proposed anticonvulsant mechanism via T-type calcium channel blockade.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes

Recent studies have highlighted the potential of N-substituted pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents.[7] These compounds have shown inhibitory activity against key enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[7]

Mechanistic Rationale: Inflammation is a complex process often mediated by prostaglandins and leukotrienes, which are synthesized by COX and LOX enzymes, respectively. The inhibition of these enzymes is a validated strategy for anti-inflammatory drugs. The N-benzyl group and the C-3 hydroxyl substituent of the target molecule could play crucial roles in binding to the active sites of these enzymes. The benzyl group could engage in hydrophobic or π-stacking interactions, while the hydroxyl group could form key hydrogen bonds, conferring potency and potentially selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects.

Caption: Potential anti-inflammatory mechanism via inhibition of COX/LOX pathways.

Cytotoxic and Anticancer Potential

The succinimide scaffold is present in compounds that exhibit significant cytotoxic activity against various cancer cell lines.[8] Derivatives have been shown to induce apoptosis, inhibit angiogenesis, and interfere with critical cellular processes in tumor cells.[8][9] Thalidomide, a well-known drug with a related glutarimide structure, and its analogs (lenalidomide, pomalidomide) are used in cancer therapy, highlighting the potential of such scaffolds.[8]

Mechanistic Rationale: The cytotoxic potential of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione could arise from multiple mechanisms. It could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as aminopeptidase N.[9] Alternatively, the molecule could trigger stress signaling pathways leading to programmed cell death (apoptosis).[8] The specific stereochemistry and functional groups would be critical in determining its selectivity for cancer cells over healthy cells.

Proposed Research Framework and Experimental Protocols

To validate the predicted biological activities, a structured, multi-stage research plan is essential. The following workflow outlines the key experimental phases, from initial in vitro screening to preliminary in vivo evaluation.

Caption: A logical experimental workflow for evaluating biological activity.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione on a panel of human cancer cell lines and a non-cancerous control cell line.

Causality and Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for identifying if the compound has cytotoxic potential and determining the half-maximal inhibitory concentration (IC₅₀), a key metric for potency. Using a panel of cell lines (e.g., HCT116 colorectal, HeLa cervical, HepG2 liver) helps establish the breadth of activity, while a normal cell line (e.g., Vero) provides an early indication of selectivity.[11]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, HeLa, HepG2) and a normal cell line (e.g., Vero) in 96-well plates at a density of 2 x 10⁵ cells per well in triplicate. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Treatment: Prepare a stock solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 48 hours.

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Anticonvulsant Target Validation (Whole-Cell Patch-Clamp)

Objective: To directly measure the inhibitory effect of the compound on T-type calcium channels.

Causality and Rationale: While in vivo models like MES or scPTZ are effective for screening overall anticonvulsant activity, they do not confirm the mechanism of action.[5] The whole-cell patch-clamp technique provides direct, high-resolution evidence of ion channel modulation.[5] By isolating and measuring the currents flowing through T-type calcium channels in cells engineered to express them (e.g., HEK293 cells expressing CaV3.1), we can definitively determine if the compound acts as a channel blocker and quantify its potency (IC₅₀).

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human CaV3.1 T-type calcium channel subtype.

-

Electrophysiology Setup: Place cells on the stage of an inverted microscope and perfuse with an external solution. Use borosilicate glass pipettes filled with an internal solution to form a high-resistance (gigaohm) seal with the cell membrane.

-

Recording: Establish the whole-cell configuration. Hold the cell membrane potential at -100 mV to ensure channels are in a resting state. Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with the external solution containing (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione at various concentrations.

-

Data Acquisition: Record the peak inward calcium current at each concentration.

-

Data Analysis: Normalize the current at each concentration to the baseline current. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione represents a promising, yet uncharacterized, chemical entity. Based on a thorough analysis of its core succinimide scaffold and specific functional groups, there is a strong scientific basis to predict a portfolio of valuable biological activities, most notably anticonvulsant, anti-inflammatory, and cytotoxic effects. The N-benzyl and C-3 hydroxyl moieties are key features that warrant investigation for their role in target binding, selectivity, and pharmacokinetic profile.

The proposed research framework provides a clear and logical path to systematically validate these hypotheses. Successful outcomes from the initial in vitro screens would justify progression to more complex cellular assays (e.g., apoptosis pathways, cytokine release) and relevant in vivo animal models. Further derivatization of the molecule, guided by SAR data obtained from these studies, could lead to the development of a lead compound with enhanced potency, selectivity, and drug-like properties. This molecule stands as an excellent candidate for academic and industrial drug discovery programs seeking to leverage a proven chemical scaffold for novel therapeutic applications.

References

-

Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittelforschung, 27(10), 1942-53. ([Link])

-

Kornet, M. J., Crider, A. M., & Magarian, E. O. (1977). Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405-9. ([Link])

-

Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. ([Link])

-

Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103442. ([Link])

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. ([Link])

-

Fhid, O., et al. (n.d.). Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. ([Link])

-

Góra, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7396. ([Link])

-

Kim, D. H., et al. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 7(5), 963-970. ([Link])

-

National Center for Biotechnology Information. (n.d.). (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. PubChem Compound Database. ([Link])

-

Jan, B., et al. (2021). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Molecules, 26(11), 3350. ([Link])

-

Li, Q., et al. (2012). Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 850-3. ([Link])

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248062. ([Link])

- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. ()

-

Wietocha, M., et al. (2020). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. International Journal of Molecular Sciences, 21(18), 6666. ([Link])

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. PubChem Compound Database. ([Link])

-

Farcasanu, I. C., et al. (2000). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. Journal of Cellular and Molecular Medicine, 4(2), 139-143. ([Link])

-

Jan, B., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ACS Omega, 7(32), 28247–28261. ([Link])

-

Selvin, J., et al. (2012). Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. Applied Biochemistry and Biotechnology, 167(6), 1703-13. ([Link])

-

Roy, K., et al. (2015). Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. PLOS ONE, 10(2), e0118041. ([Link])

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]

- 11. Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Starting Materials and Core Strategies

Introduction

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and stereodefined hydroxyl group make it a valuable building block for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the strategic considerations that underpin each pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical synthesis of this important chiral intermediate.

Strategic Overview: The Chiral Pool Approach

The synthesis of enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione predominantly relies on the "chiral pool" strategy. This approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials, thereby obviating the need for complex asymmetric synthesis or chiral resolution steps. The two most prominent chiral precursors for the synthesis of the target molecule are L-aspartic acid and L-malic acid. Both possess the requisite stereocenter that is ultimately retained in the final product.

This guide will delineate the synthetic pathways originating from these two key starting materials, offering a comparative analysis to inform the selection of the most appropriate route based on factors such as yield, scalability, and reagent availability.

Route 1: Synthesis from L-Aspartic Acid

The use of L-aspartic acid is a highly convergent and stereochemically robust approach to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. The inherent (S)-stereochemistry of L-aspartic acid is directly translated to the C3 position of the pyrrolidine-2,5-dione core. The general strategy involves N-benzylation, cyclization to the succinimide ring, and subsequent stereoselective introduction of the hydroxyl group.

Diagram of the L-Aspartic Acid Pathway

Caption: Synthetic pathway from L-Aspartic Acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Benzyl-L-aspartic acid

The initial step involves the protection of the amino group of L-aspartic acid with a benzyl group. This is a critical transformation that prevents unwanted side reactions in subsequent steps and introduces the N-benzyl moiety of the final product.

-

Protocol:

-

To a solution of L-aspartic acid (1.0 eq) in aqueous sodium hydroxide (2.0 eq), add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate of N-benzyl-L-aspartic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Causality: The use of a base is essential to deprotonate the amino group, rendering it nucleophilic for the reaction with benzyl bromide. The subsequent acidification protonates the carboxyl groups, leading to the precipitation of the product.

Step 2: Cyclization to N-Benzyl-L-aspartic anhydride

The formation of the succinimide ring is achieved through the dehydration of N-benzyl-L-aspartic acid to its corresponding anhydride, which then undergoes intramolecular cyclization.

-

Protocol:

-

Suspend N-benzyl-L-aspartic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).

-

Heat the mixture at 50-60 °C with stirring for 2-4 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield N-benzyl-L-aspartic anhydride.

-

-

Causality: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the formation of the cyclic anhydride intermediate.

Step 3: Stereoselective Reduction to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

This is the most critical step for establishing the desired stereochemistry at the C3 position. It involves the reduction of the transiently formed 1-benzylpyrrolidine-2,3,5-trione. A stereodivergent approach using a rhodium catalyst allows for the selective formation of the desired (S)-isomer.[1][2][3]

-

Protocol (based on Rh-catalyzed asymmetric transfer hydrogenation):

-

In an inert atmosphere, dissolve the crude N-benzyl-L-aspartic anhydride in a suitable solvent such as methanol.

-

Add a chiral Rhodium catalyst, for example, a Noyori-type tethered catalyst ((S,S)-Ts-DENEB-Rh), and a hydrogen source like formic acid/triethylamine azeotrope.[1][2]

-

Stir the reaction at room temperature for 24-48 hours, monitoring by HPLC for conversion and stereoselectivity.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

-

-

Causality: The chiral rhodium catalyst creates a chiral environment around the prochiral ketone, directing the hydride transfer from the formic acid to one face of the carbonyl group, leading to the formation of the (S)-alcohol with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity.[1][2]

Route 2: Synthesis from L-Malic Acid

An alternative and often more direct route utilizes L-malic acid as the chiral starting material. This pathway has the advantage of fewer steps, as the hydroxyl group is already present in the starting material. The core of this strategy is the direct condensation of L-malic acid with benzylamine.

Diagram of the L-Malic Acid Pathway

Caption: Synthetic pathway from L-Malic Acid.

Step-by-Step Experimental Protocol

Direct Condensation of L-Malic Acid and Benzylamine

This one-pot reaction involves the formation of an amide followed by intramolecular cyclization with the elimination of water.

-

Protocol:

-

Combine L-malic acid (1.0 eq) and benzylamine (1.0 eq) in a reaction vessel.

-

Heat the mixture to 180-200 °C under a nitrogen atmosphere for 2-3 hours.

-

During the reaction, water will be evolved and can be removed by distillation.

-

Cool the reaction mixture to room temperature, which will solidify.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[4]

-

-

Causality: The high temperature provides the necessary activation energy for the amidation and subsequent dehydration-cyclization reactions. Performing the reaction neat (solvent-free) drives the equilibrium towards the product by the removal of water.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: L-Aspartic Acid | Route 2: L-Malic Acid |

| Starting Material | L-Aspartic Acid | L-Malic Acid |

| Number of Steps | 3 | 1 |

| Key Transformation | Stereoselective Reduction | Direct Condensation |

| Stereochemical Control | High (catalyst dependent) | High (substrate controlled) |

| Typical Overall Yield | Moderate | Good to Excellent[4] |

| Scalability | Can be challenging due to chromatography | More amenable to large-scale synthesis |

| Reagent Considerations | Requires a chiral catalyst | High reaction temperature |

Conclusion

The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be effectively achieved from two primary chiral pool starting materials: L-aspartic acid and L-malic acid. The choice between these routes will depend on the specific requirements of the researcher, including scale, cost, and available equipment.

The L-aspartic acid route offers a more modular approach, with the stereochemistry of the hydroxyl group being introduced in the final step, allowing for potential diversification. However, it requires a sophisticated and potentially expensive chiral catalyst for optimal stereoselectivity.

The L-malic acid route is a more atom-economical and straightforward process, making it an attractive option for large-scale production. The high reaction temperature is a key consideration for this pathway.

Both routes, when executed with precision, provide reliable access to this valuable chiral building block, empowering further research and development in the field of medicinal chemistry.

References

-

Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 2022 , 13(1), 7794. [1][5]

-

Synthetic methods for the construction of chiral succinimide... ResearchGate, 2023 . [2]

-

Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. PubMed, 2022 . [5]

-

(PDF) Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate, 2022 . [3]

-

Stereodivergent Synthesis of Chiral Succinimides via Rh-Catalyzed Asymmetric Transfer Hydrogenation. ResearchGate, 2022 . [6]

-

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3. PubChem.

-

1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis. ChemicalBook. [4]

-

Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed, 1992 .

-

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | C11H11NO3. PubChem.

-

Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. PubMed, 2006 .

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health, 2018 .

Sources

- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-BENZYL-3-HYDROXY-PYRROLIDINE-2,5-DIONE synthesis - chemicalbook [chemicalbook.com]

- 5. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Hydroxyl Group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A Chiral Scaffold for Drug Discovery

Introduction: The Strategic Importance of a Chiral Hydroxyl Group

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a derivative of L-malic acid, is a versatile chiral building block in medicinal chemistry and drug development.[1] Its rigid pyrrolidine-2,5-dione (succinimide) core provides a defined three-dimensional structure, while the stereochemically pure hydroxyl group at the C3 position offers a crucial handle for a variety of chemical transformations. The benzyl protecting group on the nitrogen atom enhances stability and lipophilicity, making it a well-behaved intermediate in complex synthetic pathways.

This technical guide provides an in-depth exploration of the reactivity of the secondary hydroxyl group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. We will delve into the key reactions that leverage this functional group for molecular diversification, including acylation, etherification, oxidation, and nucleophilic substitution. Understanding the nuances of these transformations is paramount for researchers and scientists aiming to utilize this chiral scaffold in the design and synthesis of novel therapeutic agents, including antiviral and other pharmacologically active compounds.[2][3]

Core Reactivity Profile of the 3-Hydroxyl Group

The reactivity of the hydroxyl group in (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is dictated by its nature as a secondary alcohol. This allows for a range of classical alcohol transformations. The adjacent succinimide ring, with its electron-withdrawing carbonyl groups, can influence the acidity of the hydroxyl proton and the reactivity of the C3 carbon. Furthermore, the defined (S)-stereochemistry at the C3 position offers opportunities for stereospecific reactions, a critical aspect of modern drug design.

Caption: Core structure highlighting the reactive hydroxyl group.

Acylation: Ester Formation at the C3 Position

Acylation of the 3-hydroxyl group to form an ester is a fundamental transformation that allows for the introduction of a wide variety of substituents, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. This reaction typically proceeds with retention of stereochemistry at the C3 center.

Mechanistic Insight

The most common method for acylation is the reaction with an acid anhydride or acyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction, particularly for sterically hindered alcohols.[4]

Experimental Protocol: Acetylation with Acetic Anhydride

The following is a general procedure for the acetylation of a hydroxyl group that can be adapted for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to synthesize (3S)-3-acetoxy-1-benzylpyrrolidine-2,5-dione [CAS: 129823-21-8].[4][5]

Reagents and Materials:

-

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Caption: General workflow for the acetylation of the hydroxyl group.

Etherification: Synthesis of C3-Ethers

Etherification of the 3-hydroxyl group provides another avenue for structural modification, introducing stable ether linkages. The Williamson ether synthesis is a classic and reliable method for this transformation.

Mechanistic Insight

The Williamson ether synthesis is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[6][7] In the context of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide) to form the ether with inversion of configuration at the alkyl halide's carbon center. The stereochemistry at the C3 position of the pyrrolidine-2,5-dione is retained.

Experimental Protocol: O-Methylation via Williamson Ether Synthesis

The following is a general procedure for the Williamson ether synthesis that can be adapted for the O-methylation of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[8][9]

Reagents and Materials:

-

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-